3-Bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid
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Overview
Description
3-Bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is a chemical compound characterized by its bromine atom, tert-butoxycarbonyl (Boc) protected amino group, and benzoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzoic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to form this compound.
Reaction Conditions: The reaction involves the use of Boc-anhydride and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The bromine atom can undergo oxidation reactions to form bromate esters.
Reduction: The bromine atom can be reduced to form bromide ions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Bromide ions.
Substitution: Substituted benzoic acids or esters.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid
Uniqueness: The presence of the ethoxy group at the 5-position distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 3-Bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-bromo-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-4-5-20-11-7-9(12(17)18)6-10(15)8-11/h6-8H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIVKCKHZJBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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